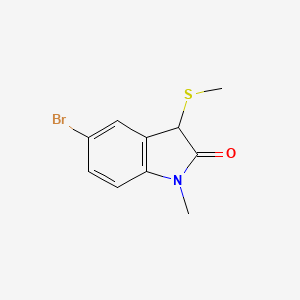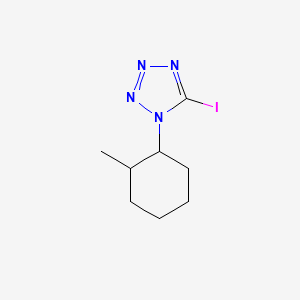![molecular formula C17H19N3O5 B12618675 N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide CAS No. 919772-50-2](/img/structure/B12618675.png)
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The methoxy and nitrophenyl groups are then added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of solvents like chloroform or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzamide derivatives, while reduction can produce aminobenzamide derivatives.
科学的研究の応用
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy and nitrophenyl groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biological pathways .
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)benzamide: Lacks the methoxy and nitrophenyl groups, resulting in different chemical properties and reactivity.
N-(2-Aminoethyl)-3-methoxybenzamide: Similar structure but without the nitrophenyl group, leading to different biological activities.
N-(2-Aminoethyl)-4-nitrobenzamide: Contains the nitrophenyl group but lacks the methoxy group, affecting its chemical behavior and applications.
Uniqueness
N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
919772-50-2 |
|---|---|
分子式 |
C17H19N3O5 |
分子量 |
345.3 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide |
InChI |
InChI=1S/C17H19N3O5/c1-24-16-10-14(5-6-15(16)17(21)19-8-7-18)25-11-12-3-2-4-13(9-12)20(22)23/h2-6,9-10H,7-8,11,18H2,1H3,(H,19,21) |
InChIキー |
WVGZYBYJLZUCRO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
![5-bromo-2-chloro-N-[2-(methyloxy)phenyl]-4-pyrimidinamine](/img/structure/B12618601.png)


![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)

![(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-5-chloro-N-(4-methoxyphenyl)-7-methyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B12618637.png)
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-7-carbonitrile](/img/structure/B12618642.png)



![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
